4-(3-Ethoxy-1H-pyrazol-1-yl)aniline
CAS No.:
Cat. No.: VC17665660
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3O |
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Molecular Weight | 203.24 g/mol |
IUPAC Name | 4-(3-ethoxypyrazol-1-yl)aniline |
Standard InChI | InChI=1S/C11H13N3O/c1-2-15-11-7-8-14(13-11)10-5-3-9(12)4-6-10/h3-8H,2,12H2,1H3 |
Standard InChI Key | BGKOOBOYVZUWAN-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=NN(C=C1)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Nomenclature
4-(3-Ethoxy-1H-pyrazol-1-yl)aniline (IUPAC name: 4-[(3-ethoxy-1H-pyrazol-1-yl)amino]benzene) consists of an aniline moiety (C6H5NH2) linked to a pyrazole ring substituted with an ethoxy group (-OCH2CH3) at the 3-position. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, confers electronic diversity that influences reactivity and intermolecular interactions .
Molecular Formula: C11H14N3O
Molecular Weight: 204.25 g/mol (calculated based on analogous structures ).
Key Structural Features:
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Aniline group: Provides a primary amine (-NH2) capable of participating in hydrogen bonding and electrophilic substitution reactions.
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Pyrazole core: Enhances metabolic stability and bioavailability compared to non-heterocyclic analogs .
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Ethoxy substituent: Introduces steric bulk and lipophilicity, potentially modulating solubility and membrane permeability .
Synthetic Pathways and Optimization
The synthesis of 4-(3-Ethoxy-1H-pyrazol-1-yl)aniline may involve multi-step reactions, drawing from established methods for pyrazole-aniline hybrids .
Cyclocondensation Approach
A plausible route involves the cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example:
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Formation of pyrazole ring: Reaction of 3-ethoxy-1H-pyrazole-4-carbaldehyde with 4-nitroaniline under acidic conditions, followed by reduction of the nitro group to an amine .
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Characterization: Intermediate nitro compounds are typically reduced using catalytic hydrogenation (H2/Pd-C) or Fe/HCl .
Example Reaction:
Nucleophilic Substitution
Alternative routes may employ halogenated pyrazole intermediates. For instance, 3-chloro-1H-pyrazole derivatives can undergo nucleophilic substitution with ethanol in the presence of a base (e.g., K2CO3) to introduce the ethoxy group .
Key Challenges:
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Regioselectivity: Ensuring substitution occurs exclusively at the pyrazole 3-position.
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Purification: Column chromatography or recrystallization is often required to isolate the final product .
Physicochemical Properties
While experimental data for 4-(3-Ethoxy-1H-pyrazol-1-yl)aniline are scarce, properties can be extrapolated from structurally related compounds :
Spectroscopic Data:
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1H NMR (DMSO-d6): δ 1.35 (t, 3H, -OCH2CH3), 3.45 (q, 2H, -OCH2), 5.90 (s, 1H, pyrazole-H), 6.60–7.20 (m, 4H, aromatic-H) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C-O ether) .
Biological and Industrial Applications
Pyrazole-aniline hybrids are explored for diverse applications due to their bioactivity:
Agricultural Chemistry
Compounds with pyrazole moieties exhibit herbicidal, fungicidal, and insecticidal properties . The ethoxy group may enhance lipid membrane penetration, increasing efficacy against plant pathogens .
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